molecular formula C12H11FO2 B11894440 6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one

6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one

Cat. No.: B11894440
M. Wt: 206.21 g/mol
InChI Key: CVACZWSPCDQJSG-UHFFFAOYSA-N
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Description

6-Fluorospiro[chroman-2,1’-cyclobutan]-4-one is a chemical compound characterized by its unique spirocyclic structure, which includes a chroman ring fused to a cyclobutanone ring The presence of a fluorine atom at the 6th position of the chroman ring adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[chroman-2,1’-cyclobutan]-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Spirocyclization: The final step involves the formation of the spirocyclic structure through a cycloaddition reaction, where the chroman ring is fused to a cyclobutanone ring.

Industrial Production Methods

Industrial production of 6-Fluorospiro[chroman-2,1’-cyclobutan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[chroman-2,1’-cyclobutan]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

6-Fluorospiro[chroman-2,1’-cyclobutan]-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The spirocyclic structure provides rigidity, which is crucial for maintaining the compound’s conformation and enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorochroman-4-one: Lacks the spirocyclic structure but has similar fluorine substitution.

    Spiro[chroman-2,1’-cyclobutan]-4-one: Similar spirocyclic structure but without the fluorine atom.

    6-Fluorospiro[chroman-2,1’-cyclopentan]-4-one: Similar structure with a cyclopentanone ring instead of a cyclobutanone ring.

Uniqueness

6-Fluorospiro[chroman-2,1’-cyclobutan]-4-one is unique due to the combination of its spirocyclic structure and the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-fluorospiro[3H-chromene-2,1'-cyclobutane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVACZWSPCDQJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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